Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl ester derivative of a hexahydroimidazo[1,5-a]pyrazine scaffold substituted with a 3-bromophenyl group and a 3-oxo moiety. It belongs to a class of molecules frequently explored in medicinal chemistry, particularly as intermediates for Smoothened (SMO) antagonists in the Hedgehog (Hh) signaling pathway . The tert-butyl ester group enhances solubility during synthesis and acts as a protecting group for carboxylic acid functionalities, enabling selective deprotection in downstream modifications .
Properties
Molecular Formula |
C17H22BrN3O3 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H22BrN3O3/c1-17(2,3)24-16(23)19-7-8-20-14(10-19)11-21(15(20)22)13-6-4-5-12(18)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChI Key |
OMEWKGMNAFZOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions (MCRs) that are efficient and atom-economical. One common method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction is often catalyzed by iodine in ethanol solvent, providing high yields and purity .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve similar multi-component reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential as enzyme inhibitors and as probes for biological imaging.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Notes:
- MK-5710’s carboxamide group replaces the ester, improving metabolic stability and binding to SMO .
Biological Activity
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound belonging to the imidazo[1,5-a]pyrazine class, which is characterized by its fused heterocyclic structure containing nitrogen atoms. This structure imparts significant biological activity and versatility in medicinal chemistry. The compound features a carboxylic acid and an ester functional group, along with a hexahydro-3-oxo moiety and a bromophenyl substituent. This unique combination of structural features enhances its potential interactions with various biological targets.
Imidazo[1,5-a]pyrazine derivatives are known for their diverse biological activities. The specific compound has shown potential in:
- Antitumor Activity : Studies indicate that compounds in this class can inhibit key signaling pathways necessary for tumor growth. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines by blocking critical enzymes involved in cell proliferation .
- Enzyme Inhibition : The mechanism of action often involves binding to active sites of enzymes, thus blocking their activity. This has been observed in studies involving kinases and other targets .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound within the imidazo family. Below is a table summarizing the activities of selected imidazo derivatives:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Similar heterocyclic structure | Anticancer properties |
| Imidazo[1,5-a]pyridine | Related scaffold | Antimicrobial effects |
| Imidazo[1,2-b]pyridine | Different fused ring system | Antileishmanial properties |
The distinct combination of structural features in Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid enhances its biological activity compared to other imidazo derivatives .
In Vitro Antitumor Activity
Research has demonstrated that related compounds exhibit significant cytotoxicity against a range of human tumor cell lines. For example, one study reported that treatment with an imidazo derivative resulted in growth inhibition across multiple tumor types, with GI50 values ranging from 0.025 to 2 μM .
Table: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | Type | GI50 (µM) |
|---|---|---|
| MES-SA | Sarcoma | 0.25 |
| HCT15 | Colorectal | 0.3 |
| CAPAN-1 | Pancreatic | 0.5 |
This evidence suggests that these compounds inhibit cellular proliferation by blocking key signaling pathways crucial for growth .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,5-a]pyrazine derivatives can be correlated with their structural features. Variations in substituents at specific positions on the imidazo ring have been shown to significantly influence their potency and selectivity against various biological targets .
Table: Summary of SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| C6 | Critical for activity against RGGT |
| Esterification | Often leads to decreased activity |
Research indicates that modifications at the C6 position are particularly important for maintaining biological activity against specific targets like Rab geranylgeranyl transferase (RGGT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
